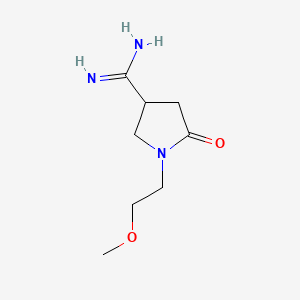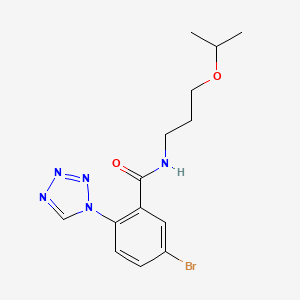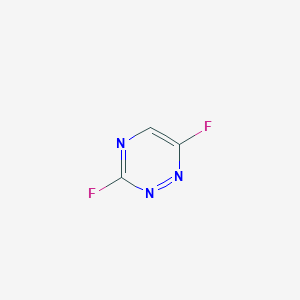
3,6-Difluoro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-1,2,4-triazine is a fluorinated derivative of the 1,2,4-triazine family, characterized by the presence of two fluorine atoms at the 3 and 6 positions of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-1,2,4-triazine typically involves the fluorination of 1,2,4-triazine derivatives. One common method includes the reaction of 3,5,6-trifluoro-1,2,4-triazine with potassium fluoride at elevated temperatures, resulting in the formation of this compound . Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition: this compound can undergo [4+2] cycloaddition reactions with dienes to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used under mild to moderate conditions.
Cycloaddition: Reactions are typically carried out in the presence of a Lewis acid catalyst at elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted triazines with functional groups such as amino, thio, and alkoxy groups.
Cycloaddition: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
3,6-Difluoro-1,2,4-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Difluoro-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity . The exact pathways and targets vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 3,5-Difluoro-1,2,4-triazine
- 2,4,6-Trifluoro-1,3,5-triazine
- 3,5,6-Trifluoro-1,2,4-triazine
Comparison: 3,6-Difluoro-1,2,4-triazine is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 3,5-Difluoro-1,2,4-triazine, the 3,6-difluoro derivative exhibits different substitution patterns and reactivity profiles . The trifluoro derivatives, such as 2,4,6-Trifluoro-1,3,5-triazine, have distinct electronic properties and applications .
Properties
CAS No. |
919785-60-7 |
|---|---|
Molecular Formula |
C3HF2N3 |
Molecular Weight |
117.06 g/mol |
IUPAC Name |
3,6-difluoro-1,2,4-triazine |
InChI |
InChI=1S/C3HF2N3/c4-2-1-6-3(5)8-7-2/h1H |
InChI Key |
FEQSLZCCXUCCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC(=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)

![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
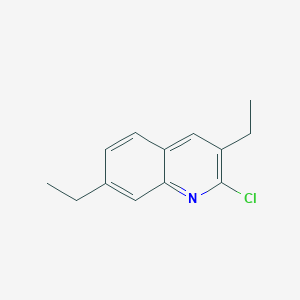
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)
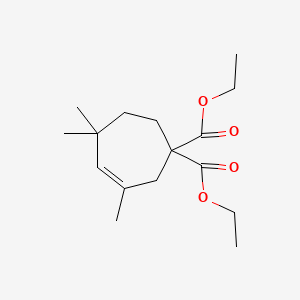
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)
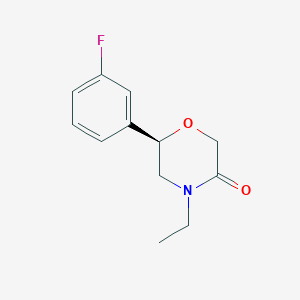
![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)
